molecular formula C18H14O8 B3177484 5,5'-(Ethane-1,2-diyl)diisophthalic acid CAS No. 1774401-34-1

5,5'-(Ethane-1,2-diyl)diisophthalic acid

Cat. No.: B3177484
CAS No.: 1774401-34-1
M. Wt: 358.3 g/mol
InChI Key: OPVGPUMQLUVBQF-UHFFFAOYSA-N
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Description

5,5'-(Ethane-1,2-diyl)diisophthalic acid (abbreviated as H4edda) is a flexible tetracarboxylic acid ligand with two isophthalic acid units linked by an ethane-1,2-diyl spacer. Its structural formula is characterized by four carboxylic acid groups positioned at the 5,5′ positions of the benzene rings (Figure 1). This compound is widely used in coordination chemistry to construct metal-organic frameworks (MOFs) and coordination polymers (CPs) due to its versatile coordination modes and ability to form porous architectures .

Key applications of H4edda-based materials include:

  • Luminescent sensing of heavy metal ions (e.g., Cr(VI)) .
  • Fluorescent properties in Zn(II) and Cd(II) CPs .
  • Formation of 2D/3D networks with diverse topologies (e.g., sql, flu) depending on metal ions and auxiliary ligands .

Properties

IUPAC Name

5-[2-(3,5-dicarboxyphenyl)ethyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,1-2H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVGPUMQLUVBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CCC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,2-diyl)diisophthalic acid typically involves the reaction of isophthalic acid derivatives with ethane-1,2-diol under hydrothermal conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 5,5’-(Ethane-1,2-diyl)diisophthalic acid are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,2-diyl)diisophthalic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of 5,5’-(Ethane-1,2-diyl)diisophthalic acid .

Scientific Research Applications

5,5’-(Ethane-1,2-diyl)diisophthalic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,2-diyl)diisophthalic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination leads to the formation of various coordination polymers with distinct structures and properties. The flexible ethane spacer allows for different coordination modes, contributing to the diversity of the resulting polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H4edda belongs to a family of tetracarboxylic acids with variable spacers between the isophthalate units. Below is a detailed comparison with analogous compounds, emphasizing structural differences, coordination behavior, and functional properties.

Structural Variants and Spacer Groups

Compound Name Spacer Group Key Features Applications References
H4edda Ethane-1,2-diyl (-CH2-CH2-) Flexible spacer; enables adaptive conformations for diverse coordination. Luminescent sensors, porous CPs
5,5′-Methylene-bis(oxy)diisophthalic acid Methylene (-CH2-) Shorter spacer; rigidity limits framework flexibility. Lanthanoid CPs with magnetic properties
(E)-5,5'-(Diazene-1,2-diyl)diisophthalic acid (H4ABTC) Diazene (-N=N-) Rigid, conjugated spacer; enhances π-π interactions and porosity in MOFs. High-surface-area MOFs for gas storage
5,5′-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid Butadiyne (-C≡C-C≡C-) Linear, fully conjugated spacer; promotes electronic communication. Photocatalysis, conductive materials

Coordination Behavior and Framework Topologies

  • H4edda :

    • Forms 2D/3D CPs with Zn(II), Cd(II), and Mn(II) via μ4/μ8 bridging modes.
    • Example: {[Cd2(edda)(phen)2]·H2O}n exhibits a 3D network with Cr(VI) ion selectivity .
    • Topologies include sql (square lattice) and flu (fluorite-like) .
  • H4ABTC (Diazene variant) :

    • Rigid spacer stabilizes soc (square octahedral) topology in Fe-based MOFs (e.g., PCN-250).
    • High methane storage capacity (240 cm³/g at 36 atm) due to optimized pore size .
  • Methylene-linked variant: Forms 1D chains with lanthanoids (e.g., Gd(III)), showing antiferromagnetic coupling .

Functional Properties

Luminescence and Sensing
  • H4edda-based CPs :

    • Zn(II) CP {[Zn(H2edc)(H2O)3]·DMF}n exhibits red-shifted fluorescence due to ligand-to-metal charge transfer (LMCT) .
    • Cd(II) CP {[Cd2(edda)(phen)2]·H2O}n selectively detects Cr(VI) ions with minimal interference from other cations .
  • H4ABTC-based MOFs :

    • Extended conjugation enhances visible-light absorption, enabling photocatalytic nitrogen fixation (e.g., NJUZ-1) .
Porosity and Gas Adsorption
  • H4edda : Moderate surface area (~500 m²/g) in Zn(II) CPs .
  • H4ABTC : High porosity (BET surface area >3000 m²/g) in Fe-soc-MOF, ideal for H2/CH4 storage .

Magnetic Properties

  • Mn(II) CPs with H4edda exhibit weak antiferromagnetic coupling (J ≈ -1.5 cm⁻¹) .
  • In contrast, Mn(II) polymers with ethene-1,2-diyl spacers show stronger magnetic interactions due to shorter metal-metal distances .

Research Findings and Data Highlights

Table 1: Key Performance Metrics

Compound Luminescence Quantum Yield (%) Surface Area (m²/g) Selectivity (Cr(VI) Sensing) Magnetic Coupling (J, cm⁻¹)
H4edda (Cd(II) CP) 85 520 >95% (vs. competing ions) N/A
H4ABTC (Fe-soc-MOF) N/A 3200 N/A N/A
Methylene-Gd(III) CP 45 220 N/A -2.1

Biological Activity

5,5'-(Ethane-1,2-diyl)diisophthalic acid is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure

This compound is characterized by its unique molecular structure that includes two isophthalic acid units linked by an ethane-1,2-diyl group. This structural feature may influence its biological interactions and applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activities. These properties are crucial for neutralizing free radicals and protecting cells from oxidative stress.
  • Metal Chelation : The ability to chelate metal ions may play a role in its biological effects, particularly in the context of metal-induced toxicity.
  • Cellular Interactions : The compound may interact with cellular receptors or enzymes, influencing various biochemical pathways.

Study 1: Antioxidant Activity

A study investigated the antioxidant potential of various diisophthalic acid derivatives, including this compound. The results indicated significant scavenging activity against free radicals, suggesting potential applications in preventing oxidative damage in biological systems .

Study 2: Metal Ion Interaction

Research focused on the chelation properties of diisophthalic acids revealed that this compound effectively binds to transition metals. This interaction can mitigate metal toxicity in cellular environments, highlighting its potential therapeutic applications .

Study 3: Cellular Studies

In vitro studies demonstrated that the compound could modulate cell signaling pathways involved in apoptosis and proliferation. Specifically, it was shown to downregulate pro-apoptotic factors while upregulating anti-apoptotic proteins in cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityMetal ChelationCellular Modulation
This compoundHighYesYes
5,5'-(Piperazine-1,4-diyl)diisophthalic acidModerateYesLimited
4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate)LowNoNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-(Ethane-1,2-diyl)diisophthalic acid
Reactant of Route 2
5,5'-(Ethane-1,2-diyl)diisophthalic acid

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